Cas no 6157-98-8 (2-Nitrotetrafluoroaniline)
2-Nitrotetrafluoroaniline Chemical and Physical Properties
Names and Identifiers
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- 2,3,4,5-Tetrafluoro-6-nitroaniline
- 2,3,4,5-tetrafluoro-6-nitrobenzenaMine
- 2-Nitrotetrafluoroaniline
- nitro-2-amino-3,4,5,6-tetrafluorobenzene
- SB78744
- PS-10350
- AKOS016012560
- 2-Nitro-3,4,5,6-tetrafluoroaniline
- 1-nitro-2 amino-3,4,5,6-tetrafluorobenzene
- Benzenamine, 2,3,4,5-tetrafluoro-6-nitro-
- SCHEMBL2245282
- CS-0207393
- A868674
- MFCD00278791
- 6157-98-8
- 2,3,4,5-tetrafluoro-6-nitro-phenylamine
- AG-690/11961025
-
- MDL: MFCD00278791
- Inchi: 1S/C6H2F4N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/h11H2
- InChI Key: ZXGOZLMDKSUORL-UHFFFAOYSA-N
- SMILES: FC1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)F
Computed Properties
- Exact Mass: 210.00523996g/mol
- Monoisotopic Mass: 210.00523996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 71.8Ų
2-Nitrotetrafluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 008172-250mg |
3,4,5,6-Tetrafluoro-2-nitroaniline |
6157-98-8 | 98% | 250mg |
£76.00 | 2022-03-01 | |
| Alichem | A019148145-250mg |
2,3,4,5-Tetrafluoro-6-nitroaniline |
6157-98-8 | 95% | 250mg |
$222.60 | 2023-09-01 | |
| Alichem | A019148145-1g |
2,3,4,5-Tetrafluoro-6-nitroaniline |
6157-98-8 | 95% | 1g |
$535.50 | 2023-09-01 | |
| Alichem | A019148145-5g |
2,3,4,5-Tetrafluoro-6-nitroaniline |
6157-98-8 | 95% | 5g |
$633.27 | 2023-09-01 | |
| Fluorochem | 008172-1g |
3,4,5,6-Tetrafluoro-2-nitroaniline |
6157-98-8 | 98% | 1g |
£276.00 | 2022-03-01 | |
| abcr | AB227781-1 g |
2-Nitrotetrafluoroaniline, 95%; . |
6157-98-8 | 95% | 1g |
€212.00 | 2023-04-27 | |
| abcr | AB227781-5 g |
2-Nitrotetrafluoroaniline, 95%; . |
6157-98-8 | 95% | 5g |
€611.70 | 2023-04-27 | |
| Apollo Scientific | PC0998-100mg |
2-Nitro-3,4,5,6-tetrafluoroaniline |
6157-98-8 | 100mg |
£20.00 | 2023-09-02 | ||
| Apollo Scientific | PC0998-250mg |
2-Nitro-3,4,5,6-tetrafluoroaniline |
6157-98-8 | 250mg |
£41.00 | 2023-09-02 | ||
| TRC | N572343-2.5mg |
2-Nitrotetrafluoroaniline |
6157-98-8 | 2.5mg |
$ 50.00 | 2022-06-02 |
2-Nitrotetrafluoroaniline Suppliers
2-Nitrotetrafluoroaniline Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Nitrotetrafluoroaniline
Recent Advances in the Applications of 2-Nitrotetrafluoroaniline (CAS 6157-98-8) in Chemical Biology and Pharmaceutical Research
2-Nitrotetrafluoroaniline (CAS 6157-98-8) has emerged as a versatile building block in modern chemical biology and pharmaceutical research due to its unique structural features and reactivity. This fluorinated aromatic compound, characterized by the presence of both nitro and tetrafluoro substitution patterns, has recently gained attention for its applications in medicinal chemistry, materials science, and agrochemical development. The electron-withdrawing nature of the nitro and fluorine groups imparts distinctive electronic properties to this molecule, making it particularly valuable for the design of bioactive compounds and functional materials.
Recent studies have demonstrated the utility of 2-Nitrotetrafluoroaniline as a key intermediate in the synthesis of novel pharmaceutical agents. A 2023 publication in the Journal of Medicinal Chemistry reported its use in developing potent kinase inhibitors through a novel palladium-catalyzed cross-coupling approach. The fluorinated aromatic core was shown to significantly enhance both the binding affinity and metabolic stability of the resulting compounds, addressing long-standing challenges in kinase inhibitor development. This work highlights the growing importance of polyfluorinated aniline derivatives in rational drug design.
In materials science, researchers have exploited the unique properties of 6157-98-8 for developing advanced functional materials. A team at MIT recently published (Advanced Materials, 2024) a breakthrough in organic electronics utilizing 2-Nitrotetrafluoroaniline as a precursor for n-type semiconducting polymers. The strong electron-accepting character of the molecule enabled the creation of air-stable organic semiconductors with record-high electron mobilities, opening new possibilities for flexible electronics and biosensor applications.
The compound's reactivity has also been explored in novel synthetic methodologies. A 2024 Nature Catalysis paper detailed a photocatalytic amination protocol using 2-Nitrotetrafluoroaniline as both substrate and catalyst. This dual role was made possible by the molecule's unique redox properties, demonstrating how carefully designed fluorinated aromatics can enable new reaction pathways. Such developments are particularly significant for streamlining the synthesis of complex pharmaceutical intermediates.
From a safety and regulatory perspective, recent toxicological studies (Regulatory Toxicology and Pharmacology, 2023) have provided important data on the environmental fate and biological effects of 2-Nitrotetrafluoroaniline. While the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), its environmental persistence appears lower than initially suspected due to microbial degradation pathways specific to the nitro-fluoro substitution pattern. These findings are informing the development of safer handling protocols and waste management strategies for industrial applications.
Looking forward, the unique combination of properties offered by 6157-98-8 positions it as a valuable tool for addressing several challenges in chemical biology. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation, development of fluorinated contrast agents for medical imaging, and creation of novel agrochemicals with improved environmental profiles. As synthetic methodologies continue to advance, we anticipate seeing expanded applications of this versatile building block across multiple domains of chemical research.
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